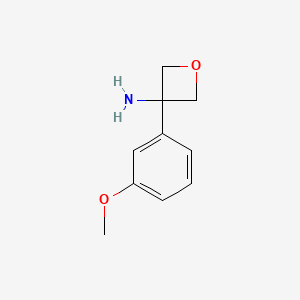

3-(3-Methoxyphenyl)oxetan-3-amine

货号:

B2494869

CAS 编号:

1332765-95-3; 1332920-67-8

分子量:

179.219

InChI 键:

YODQTGCWDBVPMA-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride (CAS 1332765-95-3) is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a 3-methoxyphenyl-substituted oxetane core, a motif gaining significant interest for its ability to improve the physicochemical properties of drug candidates. The oxetane ring is a versatile and polar four-membered heterocycle that serves as a valuable surrogate for carbonyl or gem-dimethyl groups. Its incorporation into small molecules is a established strategy to enhance key properties such as aqueous solubility , reduce lipophilicity , and improve metabolic stability . The strained oxygen-containing ring can act as an effective hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets . This makes this compound hydrochloride a crucial intermediate in the exploration of chemical space, particularly in the development of potent and selective kinase inhibitors where the oxetane may engage the hinge region of the enzyme . Researchers utilize this amine-containing oxetane as a synthetically accessible scaffold for constructing novel compounds targeting a range of human diseases. Its application is relevant in preclinical drug discovery programs for cancer, viral infections, and autoimmune disorders . The compound is supplied with a typical purity of ≥95% to ensure consistency in research outcomes. Please note : This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

属性

IUPAC Name |

3-(3-methoxyphenyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODQTGCWDBVPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

常见问题

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)oxetan-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a substituted aniline derivative with an oxetane precursor. For example, analogous routes (e.g., N-(2-Bromo-3-methylphenyl)oxetan-3-amine synthesis) use bases like sodium hydride to deprotonate the amine, followed by nucleophilic substitution with oxetane derivatives under controlled temperatures (40–60°C) . Reaction optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Stoichiometry : A 1.2:1 molar ratio of oxetane to aryl amine minimizes side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Yields are sensitive to moisture; inert atmospheres (N₂/Ar) improve reproducibility .

Q. How does the meta-methoxy substitution influence the compound’s physicochemical properties?

- Methodological Answer : The meta-methoxy group introduces steric and electronic effects:

- Lipophilicity : LogP increases compared to non-substituted analogs, enhancing membrane permeability (predicted via computational tools like MarvinSketch).

- Electronic effects : The methoxy group’s electron-donating nature stabilizes intermediates in electrophilic aromatic substitution.

Comparative studies with ortho- and para-substituted analogs (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) show meta-substitution reduces ring strain in the oxetane, as confirmed by X-ray crystallography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; oxetane protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄NO₂⁺ expected at m/z 200.1015).

- IR : Stretching frequencies for C-O (oxetane, ~1100 cm⁻¹) and methoxy groups (~1250 cm⁻¹) validate structural motifs .

Advanced Research Questions

Q. How can competing side reactions during nucleophilic substitution on the oxetane ring be mitigated?

- Methodological Answer : Side reactions (e.g., ring-opening or over-alkylation) are minimized by:

- Temperature control : Maintaining ≤60°C prevents thermal decomposition.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.

- Protecting groups : Temporarily protecting the amine (e.g., Boc-protection) reduces unwanted nucleophilic attacks.

Post-reaction analysis via TLC or HPLC-MS identifies by-products for iterative optimization .

Q. What computational strategies predict the compound’s reactivity in enzymatic environments?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., cytochrome P450 enzymes). Meta-methoxy groups may occupy hydrophobic pockets, as seen in analogs like 3-(Aminomethyl)oxetan-3-amine oxalate .

- DFT calculations : Predict redox potentials and stability under physiological pH. For example, HOMO-LUMO gaps indicate susceptibility to oxidation .

Q. How do structural analogs compare in stability under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Oxetane rings undergo acid-catalyzed ring-opening. Meta-substituted derivatives show slower degradation (t₁/₂ ~12 hrs at pH 2) compared to para-substituted analogs (t₁/₂ ~8 hrs), assessed via HPLC .

- Basic conditions : Oxetane stability improves with electron-withdrawing substituents. Kinetic studies (UV-Vis monitoring at 254 nm) quantify degradation rates .

Q. What in vitro assays validate the compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized proteins.

- Cellular uptake studies : Radiolabeled compounds (³H/¹⁴C) track intracellular accumulation in model cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。